molecular formula C16H23NO B5998365 (3,4-DIMETHYLPHENYL)(2-ETHYLPIPERIDINO)METHANONE

(3,4-DIMETHYLPHENYL)(2-ETHYLPIPERIDINO)METHANONE

Cat. No.: B5998365
M. Wt: 245.36 g/mol
InChI Key: LIDSGMXCIWGNIS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-DIMETHYLPHENYL)(2-ETHYLPIPERIDINO)METHANONE typically involves the reaction of 3,4-dimethylbenzoyl chloride with 2-ethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3,4-DIMETHYLPHENYL)(2-ETHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,4-DIMETHYLPHENYL)(2-ETHYLPIPERIDINO)METHANONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its piperidine moiety, which is common in many drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-DIMETHYLPHENYL)(2-ETHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dimethylphenyl)(4-piperidinyl)methanone hydrochloride
  • (3,4-Dimethylphenyl)(4-phenoxyphenyl)methanone
  • [2-(3,4-Dimethylphenyl)-4-quinolinyl]-(1-piperidinyl)methanone

Uniqueness

(3,4-DIMETHYLPHENYL)(2-ETHYLPIPERIDINO)METHANONE is unique due to the presence of both the 3,4-dimethylphenyl and 2-ethylpiperidino groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

(3,4-dimethylphenyl)-(2-ethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-4-15-7-5-6-10-17(15)16(18)14-9-8-12(2)13(3)11-14/h8-9,11,15H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDSGMXCIWGNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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